5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Description
Properties
IUPAC Name |
5,5-dimethyl-1,4-dihydroimidazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-5(2)3-7-4(6)8-5;/h3H2,1-2H3,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRRRNCESKSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(N1)N)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502917-68-2 | |
| Record name | 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide typically involves the reaction of 5,5-dimethyl-4,5-dihydro-1H-imidazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Structural and Functional Characteristics
The compound’s core structure is a dihydroimidazole ring with a 5,5-dimethyl substitution and a 2-amine group, stabilized by hydrobromide. This configuration suggests reactivity influenced by:
-
Steric hindrance from the dimethyl groups at C5.
-
Nucleophilicity at the amine group (position 2).
-
Acid-base properties due to hydrobromide counterion participation.
No direct experimental data on its specific reactions are available in the reviewed literature.
Imidazole Ring Reactivity
-
Electrophilic substitution : Substituted imidazoles (e.g., 4,5-diphenyl derivatives) undergo halogenation, nitration, or sulfonation at electron-rich positions (e.g., C2/C4) . For 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine, steric effects may suppress such reactions.
-
Oxidation : Dihydroimidazoles (e.g., 4,4-dimethyl-4H-imidazole 3-oxides) exhibit radical scavenging behavior and redox activity, potentially forming nitroxyl radicals under oxidative conditions .
Amine Group Reactivity
-
Acylation/alkylation : The primary amine at C2 may react with acyl chlorides or alkyl halides to form amides or secondary amines.
-
Coordination chemistry : Imidazole amines can act as ligands for transition metals (e.g., Au(I/III) complexes in ), but steric bulk from dimethyl groups may limit this.
Counterion Effects
-
Hydrobromide may facilitate acid-catalyzed reactions (e.g., hydrolysis or nucleophilic substitutions).
Hypothetical Reaction Pathways
Based on analogous systems:
Identified Research Gaps
-
No experimental studies directly addressing 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide were found in the surveyed literature.
-
Predictive modeling or targeted synthesis studies are required to validate its reactivity.
Recommendations for Further Study
-
Synthetic exploration : Test reactions with electrophiles (e.g., acyl chlorides) or oxidizing agents.
-
Spectroscopic characterization : Use NMR/X-ray crystallography to assess steric and electronic environments.
-
Biological assays : Evaluate antioxidant or radical-scavenging potential based on dihydroimidazole redox activity .
Scientific Research Applications
5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Observations :
- The absence of methyl groups at the 5-position (as in C11–C14) may reduce ring strain compared to the 5,5-dimethyl derivative .
Heterocyclic Analogues: Thiazole and Benzimidazole Derivatives
Compounds with alternative heterocyclic cores, such as thiazole or benzimidazole, exhibit distinct physicochemical properties (Table 2).
Table 2: Heterocyclic Analogues
Key Observations :
- Thiazole derivatives (e.g., 2-amino-4,5-dimethylthiazole hydrobromide) replace one nitrogen atom with sulfur, altering hydrogen-bonding capacity and solubility .
- Benzimidazole derivatives (e.g., compound 11) show higher yields (47–78%) compared to imidazoline hydrobromides, possibly due to aromatic stabilization .
Tautomerism and Computational Studies
- Tautomeric behavior : Imidazopyrimidine derivatives synthesized from 4,5-dihydroimidazol-2-amine hydrobromides exist in the keto-keto form in the crystalline state, as confirmed by X-ray analysis. DFT studies (B3LYP/6-311++G(d,p)) suggest coexistence of multiple tautomers in solution and gas phases .
- Comparison: The 5,5-dimethyl substitution in the target compound may restrict tautomeric flexibility compared to non-methylated analogues, enhancing stability in solid-state applications.
Spectroscopic and Physical Properties
- FT-IR : N-H stretches (3350–3450 cm⁻¹) and C=N vibrations (1639–1640 cm⁻¹) are consistent across imidazoline derivatives but vary slightly with substituents .
- ¹H NMR : Methyl groups in 5,5-dimethyl derivatives resonate at δ ~2.40 ppm, while aromatic protons in phenyl-substituted analogues appear at δ 6.85–7.32 ppm .
Biological Activity
5,5-Dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS Number: 502917-68-2) is a chemical compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : CHN·HBr
- Molecular Weight : 194.07 g/mol
- IUPAC Name : 5,5-dimethyl-1,4-dihydroimidazol-2-amine; hydrobromide
The compound is synthesized through the reaction of 5,5-dimethyl-4,5-dihydro-1H-imidazole with hydrobromic acid under controlled conditions to form the hydrobromide salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing various biochemical pathways.
Antiplatelet Activity
Research has indicated that derivatives of imidazole compounds exhibit antiplatelet activity. A study on related compounds showed efficacy in inhibiting human blood platelet aggregation induced by adrenaline or ADP. This suggests potential applications in cardiovascular therapies .
Anti-inflammatory Properties
Imidazole derivatives have been explored for their anti-inflammatory effects. Compounds structurally similar to this compound have demonstrated the ability to inhibit enzymes involved in inflammatory processes, such as lipoxygenases .
Anticancer Potential
There is ongoing research into the anticancer properties of imidazole derivatives. The compound may interact with cancer cell signaling pathways or inhibit tumor growth through various mechanisms. Further studies are needed to elucidate these effects and their clinical relevance .
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antiplatelet | Inhibition of platelet aggregation | |
| Anti-inflammatory | Inhibition of lipoxygenases | |
| Anticancer | Interaction with cancer cell pathways |
Case Study: Inhibition of ALOX15
A study focused on the inhibition of mammalian 15-lipoxygenases (ALOX15) demonstrated that imidazole-based compounds can selectively inhibit linoleate oxygenase activity. The findings suggest that structural modifications in imidazole derivatives can enhance their inhibitory potency against ALOX15, which is implicated in cancer and inflammation .
Q & A
Q. Methodological Approach :
- Substituent Effects : Varying alkyl/aryl substituents on the imidazoline scaffold can influence yields due to steric or electronic effects. For example, bulkier substituents (e.g., iso-C3H7) may reduce yields (61%) compared to linear chains (n-C4H9: 80%) due to steric hindrance during cyclization .
- Base Selection : Alkali metal hydroxides (e.g., NaOH) or carbonates (K2CO3) in polar aprotic solvents (DMF, DMSO) enhance deprotonation and cyclization efficiency. Evidence suggests that higher base concentrations (1–2 M) improve reaction rates .
- Temperature Control : Reactions performed at 80–100°C under reflux typically achieve higher yields than room-temperature conditions, as thermal energy accelerates ring closure .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolves bond angles and dihedral angles in the imidazoline ring system. For example, monoclinic crystal systems (space group P21/n) with lattice parameters (a = 7.5006 Å, b = 29.031 Å) confirm spatial arrangements .
- Multinuclear NMR : 1H NMR (δ 1.2–1.4 ppm for methyl protons) and 13C NMR (δ 20–25 ppm for CH3 groups) validate substituent positions and hydrogen bonding with the hydrobromide counterion .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+ at m/z 181.03) confirm molecular formula and purity .
How does the hydrobromide counterion influence the compound’s reactivity in coordination chemistry?
Q. Advanced Research Focus :
- Ligand Behavior : The imidazoline amine acts as a bidentate ligand, with the hydrobromide counterion modulating solubility and Lewis acidity. Coordination studies with transition metals (e.g., Cu(II), Zn(II)) reveal shifts in UV-Vis spectra (λmax 250–300 nm) due to d-orbital transitions .
- Counterion Exchange : Replacing HBr with HI or acetate alters crystallization kinetics and ligand-metal binding constants, as shown by comparative XRD analyses of analogous salts .
What are the advantages of one-pot multicomponent synthesis for substituted imidazoline derivatives?
Q. Methodological Comparison :
- Efficiency : One-pot reactions (e.g., amidine + ketone + alkyl halide) reduce purification steps. For example, yields of 75–85% are achievable for tri-substituted imidazolines using sequential nucleophilic addition and cyclization .
- Substituent Diversity : Multicomponent strategies enable rapid incorporation of aryl, alkyl, and heteroaryl groups, as demonstrated by parallel synthesis of 12 derivatives with varied R1/R2 groups .
How can computational tools predict viable synthetic routes for novel imidazoline analogs?
Q. Advanced Computational Approach :
- Retrosynthetic Analysis : AI-driven platforms (e.g., Template_relevance models) prioritize precursor combinations using databases like Reaxys. For example, predicting feasible routes for 5,5-dimethyl derivatives from amidines and α-bromoketones .
- DFT Calculations : Transition-state modeling identifies energy barriers for key steps (e.g., ring closure) and guides solvent/base optimization .
What experimental strategies address contradictions in reported reaction yields?
Q. Data Contradiction Analysis :
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability. For example, discrepancies in yields (61–86%) for iso-C3H7 vs. n-C4H9 substituents may arise from moisture sensitivity .
- Kinetic Profiling : In situ monitoring (e.g., FTIR, HPLC) identifies intermediate stability issues or side reactions (e.g., hydrolysis) that reduce yields .
How is isotopic labeling used to study reaction mechanisms in imidazoline synthesis?
Q. Advanced Mechanistic Study :
- 13C/15N Labeling : Track carbon/nitrogen migration during cyclization. For instance, 13C-labeled ketones confirm regioselectivity in spiro-imidazoline formation via isotopic shifts in NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., C-N bond formation) .
What role does this compound play in drug discovery as a synthetic intermediate?
Q. Application in Medicinal Chemistry :
- Scaffold Functionalization : The imidazoline core is modified via Buchwald-Hartwig amination or Suzuki coupling to introduce pharmacophores (e.g., aryl fluorides for kinase inhibitors) .
- Salt Form Optimization : Hydrobromide vs. hydrochloride salts are compared for solubility and bioavailability in preclinical assays .
How can polymorphic forms of the hydrobromide salt impact material properties?
Q. Solid-State Analysis :
- XRD Screening : Identify polymorphs by comparing experimental patterns with simulated data (e.g., monoclinic vs. orthorhombic systems). Differences in melting points (e.g., 119–157°C) correlate with packing efficiency .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; hydrobromide salts often exhibit lower decomposition temperatures (<200°C) than free bases due to counterion interactions .
What are the limitations of current synthetic methods for scale-up?
Q. Industrial Research Challenges :
- Purification Bottlenecks : Chromatography-dependent steps limit scalability. Alternatives like crystallization (e.g., ethanol/water mixtures) improve throughput but require solubility studies .
- Waste Streams : Base-mediated reactions generate stoichiometric inorganic waste. Catalytic methods (e.g., organocatalysts) are under investigation to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
